2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol is a chemical compound that belongs to the class of phenols and diazepines
Vorbereitungsmethoden
The synthesis of 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol involves several steps, including the formation of the diazepine ring and the introduction of the difluoromethyl group. One common method involves the reaction of appropriate precursors under specific conditions to form the desired compound. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can lead to the formation of hydroquinones.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, are common for this compound.
Common reagents used in these reactions include nitric acid, bromine, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals
Wirkmechanismus
The mechanism of action of 2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol involves its interaction with specific molecular targets. The difluoromethyl group and diazepine ring play crucial roles in its binding affinity and activity. The compound may exert its effects through the modulation of enzyme activity or interaction with cellular receptors, leading to various biological responses .
Vergleich Mit ähnlichen Verbindungen
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]phenol can be compared with other similar compounds, such as:
2-[7-Difluoromethyl-2,3-dihydro-1H-1,4-diazepine-5-YL]-4-methoxyphenol: This compound has a methoxy group instead of a hydroxyl group, which may affect its chemical reactivity and biological activity.
N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)-methanesulfonamide: This compound contains a triazole ring and a sulfonamide group, which contribute to its unique properties.
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H12F2N2O |
---|---|
Molekulargewicht |
238.23 g/mol |
IUPAC-Name |
2-[7-(difluoromethyl)-2,3-dihydro-1H-1,4-diazepin-5-yl]phenol |
InChI |
InChI=1S/C12H12F2N2O/c13-12(14)10-7-9(15-5-6-16-10)8-3-1-2-4-11(8)17/h1-4,7,12,16-17H,5-6H2 |
InChI-Schlüssel |
NNRNVGXMUYPIJF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN=C(C=C(N1)C(F)F)C2=CC=CC=C2O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.